molecular formula C4H3N3O3S B13171790 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione

2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione

Cat. No.: B13171790
M. Wt: 173.15 g/mol
InChI Key: LBVQNOATOXWBJN-UHFFFAOYSA-N
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Description

2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including cyclization reactions and condensation reactions. Common reagents used in these reactions include hydrazine derivatives, thioamides, and carbonyl compounds. Reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but often involve the use of solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines. Substitution reactions can result in a variety of substituted pyrazolothiazole derivatives .

Mechanism of Action

The mechanism of action of 2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase II alpha, an enzyme involved in DNA replication and cell division. This inhibition leads to the disruption of DNA synthesis and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H,3H,6H-1Lambda6-pyrazolo[4,3-d][1,2]thiazole-1,1,3-trione is unique due to its specific ring fusion and the presence of multiple reactive sites, which allow for a wide range of chemical modifications and applications. Its ability to inhibit topoisomerase II alpha and other molecular targets makes it a promising candidate for further research and development in medicinal chemistry .

Properties

Molecular Formula

C4H3N3O3S

Molecular Weight

173.15 g/mol

IUPAC Name

1,1-dioxo-6H-pyrazolo[4,3-d][1,2]thiazol-3-one

InChI

InChI=1S/C4H3N3O3S/c8-3-2-1-5-6-4(2)11(9,10)7-3/h1H,(H,5,6)(H,7,8)

InChI Key

LBVQNOATOXWBJN-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2=C1C(=O)NS2(=O)=O

Origin of Product

United States

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